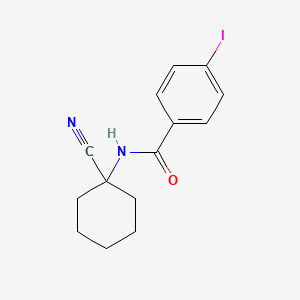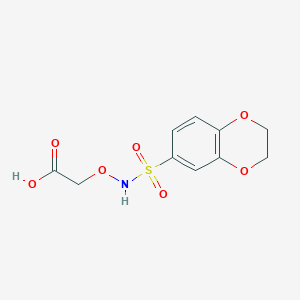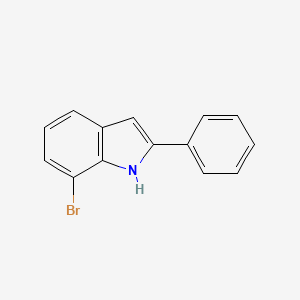![molecular formula C9H10BrNO6S B7567204 2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. This compound is also known as BzMtSAOA and is a sulfonamide derivative of acetic acid.
Applications De Recherche Scientifique
BzMtSAOA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers. BzMtSAOA has also been found to inhibit the growth of cancer cells, making it a promising compound for cancer treatment. In addition, BzMtSAOA has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of BzMtSAOA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BzMtSAOA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain kinases.
Biochemical and Physiological Effects:
BzMtSAOA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. BzMtSAOA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BzMtSAOA has been found to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BzMtSAOA is its relatively simple synthesis method, which allows for the production of large quantities of pure compound. BzMtSAOA is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of BzMtSAOA is its low solubility in water, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of BzMtSAOA and its potential side effects.
Orientations Futures
There are several future directions for the research on BzMtSAOA. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of BzMtSAOA. Another area of interest is the development of new cancer treatments based on the ability of BzMtSAOA to inhibit the growth of cancer cells. In addition, more research is needed to fully understand the mechanism of action of BzMtSAOA and its potential applications in agriculture, such as the development of new pesticides and fungicides. Finally, more research is needed to explore the potential side effects of BzMtSAOA and its safety for human use.
Conclusion:
In conclusion, 2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. Its simple synthesis method, stability, and potential therapeutic properties make it an attractive target for further research. However, more research is needed to fully understand the mechanism of action of BzMtSAOA and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid involves the reaction of 5-bromo-2-methoxyaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with sodium sulfite. The final product is obtained by reacting the intermediate with sodium hydroxide. This synthesis method has been optimized to produce high yields of pure BzMtSAOA.
Propriétés
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO6S/c1-16-7-3-2-6(10)4-8(7)18(14,15)11-17-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJKFINQUDMTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)

![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)

![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)

